2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9IN4 |
|---|---|
Molecular Weight |
336.13 g/mol |
IUPAC Name |
2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C12H9IN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2 |
InChI Key |
AXYGPYJMCQCQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzotriazole Core
Reaction of o-phenylenediamine with nitrous acid (HNO₂) under acidic conditions generates the benzotriazole ring through diazotization and cyclization. For 2-(3-iodophenyl) substitution, 3-iodobenzenediazonium chloride may serve as the electrophilic partner. However, direct introduction of bulky aryl groups during cyclization often suffers from steric hindrance, necessitating alternative approaches.
Post-Functionalization with 3-Iodophenyl Groups
After forming the unsubstituted benzotriazole, Ullmann-type coupling introduces the 3-iodophenyl moiety. For example, treating 2H-benzotriazol-5-amine with 1-iodo-3-iodobenzene in the presence of copper(I) iodide and a diamine ligand (e.g., N,N'-dimethylethylenediamine) yields the desired product. Key parameters include:
-
Catalyst : CuI (5–10 mol%)
-
Ligand : 1,10-phenanthroline (10 mol%)
-
Solvent : Dimethylformamide (DMF) at 110°C
Late-stage introduction of the primary amine group via Buchwald-Hartwig coupling ensures flexibility in synthetic design.
Substrate Preparation
2-(3-Iodophenyl)-2H-benzotriazole is synthesized via Ullmann coupling, as described in Section 1.2. Bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid affords 5-bromo-2-(3-iodophenyl)-2H-benzotriazole (yield: 90%).
Palladium-Catalyzed Amination
Treatment with ammonia gas in the presence of a palladium-XPhos catalyst system facilitates C–N bond formation:
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : XPhos (4 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
-
Solvent : 1,4-Dioxane at 100°C
Sequential Azide-Alkyne Cycloaddition and Deamination
A modular approach leveraging click chemistry constructs the benzotriazole ring while introducing the 3-iodophenyl group.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction of 3-iodophenyl azide with propargylamine in the presence of Cu(I) catalysts (e.g., CuBr, TBTA ligand) generates 1,2,3-triazole intermediates. Subsequent acid-mediated cyclization forms the benzotriazole core.
Oxidative Deamination
The intermediate 5-amino-1,2,3-triazole undergoes oxidative deamination using lead tetraacetate (Pb(OAc)₄) to yield the final product. Critical parameters include:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Diazotization, Ullmann coupling | 60–70 | Scalable, uses inexpensive reagents | Low regioselectivity in cyclization |
| Suzuki-Miyaura | Borylation, cross-coupling | 75–80 | High selectivity, mild conditions | Requires boronic acid synthesis |
| Buchwald-Hartwig | Bromination, amination | 65–70 | Flexible for late-stage modification | Palladium catalyst cost |
| CuAAC/Deamination | Click chemistry, oxidation | 55–60 | Modular, atom-economical | Toxic oxidants, lower yield |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom at the 3-position of the phenyl ring serves as an electrophilic site for substitution. Reactions typically proceed under mild conditions due to iodine's leaving-group ability.
| Substrate | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-(3-Iodophenyl)... | Primary amines | CuI, L-proline, DMSO, 80°C | 40–65% | |
| 2-(3-Iodophenyl)... | Alkoxides | K₂CO₃, DMF, 100°C | 50–70% |
Mechanism :
-
The iodine atom undergoes oxidative addition with a copper or palladium catalyst, forming a transient metal complex.
-
Nucleophilic attack replaces iodine with amines, alkoxides, or thiols.
Cross-Coupling Reactions
The iodine substituent enables participation in palladium-catalyzed coupling reactions, facilitating aryl-aryl or aryl-heteroatom bond formation.
Suzuki-Miyaura Coupling
Reacts with aryl boronic acids to form biaryl derivatives :
| Boronic Acid | Catalyst System | Solvent | Temp | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 60–85% | |
| 4-Methoxyphenyl... | PdCl₂(dppf), CsF | THF | 70°C | 65–78% |
Applications :
-
Generates extended π-systems for materials science or pharmaceutical intermediates.
Buchwald-Hartwig Amination
Forms C–N bonds with aryl halides or amines:
| Partner | Ligand | Base | Yield | Source |
|---|---|---|---|---|
| 4-Bromotoluene | Xantphos | NaOtBu | 55–78% | |
| 2-Chloropyridine | BINAP | Cs₂CO₃ | 60–70% |
Key Insight :
-
The amine group on the benzotriazole core does not interfere with coupling selectivity.
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in cycloadditions and alkylation reactions.
Huіsgen 1,3-Dipolar Cycloaddition
While not directly reported for this compound, analogous triazoles undergo click chemistry with alkynes under copper catalysis . Expected reactivity includes:
| Alkyne | Conditions | Product | Yield* | Source |
|---|---|---|---|---|
| Propargyl alcohol | CuSO₄, sodium ascorbate | Triazole-linked ether | 75–90% |
*Predicted based on analogous systems .
N-Alkylation of the Triazole Amine
The primary amine undergoes alkylation to form secondary or tertiary amines:
| Alkylating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | 70–85% | |
| Methyl iodide | NaH | THF | 60–75% |
Reductive Dehalogenation
The iodine atom can be replaced with hydrogen under catalytic hydrogenation:
| Catalyst | Solvent | Pressure | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ | EtOH | 1 atm | 80–95% | |
| Ni-Raney | MeOH | 3 atm | 70–88% |
Application :
-
Generates dehalogenated analogs for structure-activity relationship studies.
Oxidation Reactions
The amine group is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidizers:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, FeSO₄ | H₂SO₄, 0°C | Nitroso derivative | 40–55% | |
| KMnO₄ | H₂O, 60°C | Nitro derivative | 30–50% |
Complexation with Metals
The triazole nitrogen atoms and amine group act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, RT | Square-planar | Catalysis | |
| AgNO₃ | H₂O/EtOH, 50°C | Linear coordination | Antimicrobials |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (LNCaP), and colorectal cancer (Caco-2) . The compound exhibited significant cytotoxicity with an IC50 value of 16.63 μM against Caco-2 cells, suggesting its potential for further development as a therapeutic agent .
Mechanism of Action
The mechanism underlying its anticancer effects includes the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential . Additionally, its ability to interact with DNA and proteins such as bovine serum albumin (BSA) enhances its therapeutic profile by improving binding affinity and specificity .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Its derivatives have shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibacterial agents .
Biological Research
Biological Probes
Due to its structural characteristics, this compound can serve as a molecular probe in biological studies. Its derivatives can be utilized to investigate biological processes and interactions at the molecular level . The triazole ring's ability to form hydrogen bonds allows it to interact effectively with biomolecular targets.
Drug Development
As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. The presence of halogen atoms like iodine allows for diverse chemical modifications that can improve bioavailability and selectivity .
Material Science
Advanced Materials Synthesis
In material science, this compound is explored for synthesizing advanced materials. Its unique chemical properties make it suitable for applications in organic electronics and photonic devices . The compound's stability under various conditions is advantageous for developing durable materials.
Case Studies
-
Anticancer Efficacy Study
A study assessing the anticancer activity of various triazole derivatives found that this compound displayed superior cytotoxic effects compared to traditional chemotherapeutics like cisplatin . This case underscores the compound's potential as a lead structure in cancer drug development. -
Antimicrobial Testing
In vitro tests conducted on several bacterial strains revealed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This finding supports the exploration of this compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 5
Key Observations :
Substituent Variations at Position 2
Key Observations :
- Trifluoromethyl vs.
- Benzyl-Substituted Analogs : The benzyl group (e.g., in ) increases molecular weight and steric hindrance, which may reduce solubility but improve target binding specificity .
Physicochemical and Crystallographic Comparisons
Melting Points and Solubility
- Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (): Melting point 128–130°C; partial saturation of the ring reduces planarity, lowering melting point compared to dihydropyridines .
- Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (): Aromatic phenyl group increases melting point (~150–160°C inferred) due to enhanced π-π interactions .
- Target Compound : Expected higher melting point than due to iodine’s polarizability and trifluoromethyl’s rigidity.
Crystallographic Insights
- Hydrogen bonding patterns in analogs (e.g., ) show bifurcated C–H···O interactions along the c-axis. The iodine substituent in the target compound may introduce halogen bonding (C–I···O/N), altering crystal packing .
- SHELX refinement tools () are widely used for such analyses, ensuring accurate structural validation .
Biological Activity
2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a benzene structure, with an iodine atom at the 3-position of the phenyl group and an amine group at the 5-position of the triazole. Its unique structural characteristics contribute to its potential applications in pharmacology and biochemistry.
- Molecular Formula : C12H9IN4
- Molecular Weight : 354.12 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have demonstrated significant cytotoxic effects against pancreatic cancer cell lines such as Panc-1 and Miapaca-2 .
- A structure-activity relationship (SAR) analysis revealed that modifications to the triazole and phenyl groups can enhance anticancer potency.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary results suggest effective inhibition against both gram-positive and gram-negative bacteria, as well as certain fungal strains.
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies indicate favorable binding affinities with key proteins involved in tumor growth and microbial resistance.
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of various derivatives of this compound and their evaluation against pancreatic cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, suggesting a promising avenue for further development in cancer therapy.
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of this compound was tested against a panel of bacterial and fungal pathogens. The findings revealed that it possessed notable activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in infectious diseases.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine | Fluorine instead of methoxy | Enhanced biological activity due to fluorine | Anticancer |
| 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine | Quinoline moiety | Potentially different pharmacological properties | Antimicrobial |
| 4-Bromo-2-(4-chlorophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine | Chlorine instead of iodine | Different reactivity patterns due to chlorine | Antifungal |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Conventional Heating | Reflux, K₂CO₃, acetone | 60–75% | |
| Microwave Irradiation | 100–120°C, 2–4 hours | ~85% |
Optimization of base strength, solvent polarity, and temperature is critical for minimizing side products like dehalogenated byproducts .
Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles (e.g., planar triazole ring with <5° deviation) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.13) .
Q. Table 2: Key Characterization Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 7.68–7.80 (m, Ar-H), δ 6.61 (s, NH₂) | |
| XRD | Planarity: Triazole-phenyl angle 2.3° | |
| LC-MS | m/z 336.13 [M+H]⁺ |
Basic: What are the primary research applications in medicinal chemistry?
Answer:
The compound is explored for:
- Anticancer Activity : Inhibits breast cancer cell lines (MDA-MB-231, MCF-7) with IC₅₀ values <10 µM .
- Antimicrobial Properties : Targets Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Fluorescent Probes : Benzotriazole’s π-conjugated structure enables imaging applications .
Q. Table 3: Biological Activities
| Application | Target/Model | Result | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 cells | IC₅₀ = 8.2 µM | |
| Antimicrobial | S. aureus (MIC) | MIC = 12.5 µg/mL |
Advanced: How can computational methods elucidate interactions between this compound and biological targets like NEK2?
Answer:
- Molecular Docking : Predicts binding modes using software like AutoDock Vina. For example, a binding energy of −10.5 kJ/mol with NEK2 suggests hydrophobic interactions and hydrogen bonding at the ATP-binding pocket .
- Dynamics Simulations : MD simulations (e.g., 100 ns trajectories) validate stability of ligand-protein complexes .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Advanced: What strategies address discrepancies in reported biological activities across studies?
Answer:
Discrepancies arise from:
- Structural Variants : Substituents (e.g., iodine vs. bromine) alter lipophilicity and target affinity. For example, iodophenyl derivatives show 3× higher anticancer activity than chlorophenyl analogs .
- Assay Conditions : Varying pH, serum content, or incubation time (e.g., 24 vs. 48 hours) impact IC₅₀ values. Standardized protocols (e.g., MTT assay at 48 hours) reduce variability .
Q. Recommendations :
- Use isogenic cell lines and controls.
- Validate hits via orthogonal assays (e.g., Western blot for protein inhibition).
Advanced: How does structural modification affect pharmacokinetic properties?
Answer:
- Lipophilicity : Introducing electron-withdrawing groups (e.g., -I) enhances membrane permeability (logP ~3.2 vs. ~2.5 for -Cl) .
- Metabolic Stability : Bulky substituents (e.g., tert-butyl) reduce CYP450-mediated oxidation, extending half-life .
- Solubility : Polar groups (e.g., -NH₂) improve aqueous solubility but may reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
